REACTION_CXSMILES
|
Cl.C1C2C(=CC=CC=2)CCN1CCC[CH2:15][N:16]1[C:25](=[O:26])[C:24]2[CH:27]=[CH:28][CH:29]=[C:22]3[C:23]=2[C:18](=[CH:19][CH:20]=[CH:21]3)[C:17]1=[O:30].[Br:31][CH2:32][CH2:33][CH2:34][CH2:35]CBr.BrCCCCBr>>[Br:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:15][N:16]1[C:17](=[O:30])[C:18]2[CH:19]=[CH:20][CH:21]=[C:22]3[C:23]=2[C:24](=[CH:27][CH:28]=[CH:29]3)[C:25]1=[O:26] |f:0.1|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1N(CCC2=CC=CC=C12)CCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |